Lauryl isoquinolinium bromide

Beschreibung

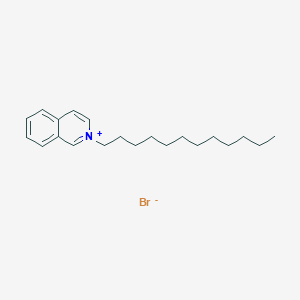

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-dodecylisoquinolin-2-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N.BrH/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22;/h11-12,14-16,18-19H,2-10,13,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJLMQTXVKCUCD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042087 | |

| Record name | 2-Dodecylisoquinolinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-23-2 | |

| Record name | Laurylisoquinolinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl isoquinolinium bromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinolinium, 2-dodecyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecylisoquinolinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dodecylisoquinolinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL ISOQUINOLINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TM5K0O34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Lauryl Isoquinolinium Bromide: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and known biological activities of lauryl isoquinolinium bromide (LIB). The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical Properties and Structure

Lauryl isoquinolinium bromide, also known as 2-dodecylisoquinolin-2-ium bromide, is a cationic surfactant and a member of the quaternary ammonium (B1175870) compound family.[1] Its amphiphilic nature, consisting of a hydrophilic isoquinolinium head group and a hydrophobic lauryl (dodecyl) tail, dictates its chemical behavior and biological applications.[1]

Structural Information

-

InChI: InChI=1S/C21H32N.BrH/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22;/h11-12,14-16,18-19H,2-10,13,17H2,1H3;1H/q+1;/p-1[2][3][5]

Quantitative Chemical Data

| Property | Value |

| Molecular Formula | C21H32BrN |

| Molecular Weight | 378.39 g/mol |

| Melting Point | >110°C with decomposition |

| Solubility | Soluble in water |

| Appearance | Off-white to yellow solid; may also be a liquid |

| Stability | Stable, but very hygroscopic |

| Oral LD50 (rat) | 230 mg/kg |

| Oral LD50 (guinea pig) | 200 mg/kg |

Experimental Protocols

This section details generalized methodologies for the synthesis, purification, and characterization of lauryl isoquinolinium bromide.

Synthesis: N-Alkylation of Isoquinoline (B145761)

The primary method for synthesizing lauryl isoquinolinium bromide is through the direct N-alkylation of isoquinoline with 1-bromododecane (B92323) (lauryl bromide).[1] This reaction follows the principles of the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) where the nitrogen atom of the isoquinoline acts as a nucleophile.[9]

Representative Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isoquinoline (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred solution, add 1-bromododecane (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be collected by filtration if it precipitates or used directly in the purification step if the solvent is evaporated.

Purification: Recrystallization

Recrystallization is a widely employed technique for the purification of quaternary ammonium salts like lauryl isoquinolinium bromide.[9] The choice of solvent is critical for effective purification.

Generalized Protocol:

-

Solvent Selection: Select a solvent or a solvent system in which lauryl isoquinolinium bromide is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of similar compounds include ethanol, acetone, or mixtures like ethanol/ether.

-

Dissolution: Place the crude lauryl isoquinolinium bromide in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.

-

Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent. Due to the hygroscopic nature of lauryl isoquinolinium bromide, it is crucial to store the purified compound in a desiccator.[9]

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the structure of the molecule. The aromatic protons on the isoquinolinium ring are expected to appear in the downfield region (typically between 7.5 and 9.5 ppm).[1] The methylene (B1212753) protons of the lauryl chain directly attached to the nitrogen atom will be deshielded and appear at a distinct chemical shift.[1] The majority of the methylene groups of the lauryl chain will produce a large signal around 1.2-1.4 ppm, while the terminal methyl group will appear as a triplet at approximately 0.8-0.9 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Distinct signals for the aromatic carbons of the isoquinolinium core and the aliphatic carbons of the dodecyl chain are expected. The chemical shift of the methylene carbon adjacent to the nitrogen confirms the C-N bond formation.[1] A typical solvent for NMR analysis is deuterated chloroform (B151607) (CDCl₃).

Infrared (IR) Spectroscopy:

An FTIR spectrum can be obtained to identify the functional groups present in the molecule. The spectrum for lauryl isoquinolinium bromide would be expected to show characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching, and C=C and C=N stretching from the isoquinolinium ring. PubChem indicates that an FTIR spectrum has been recorded using the "MELT-BETWEEN SALTS" technique.[3]

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. For lauryl isoquinolinium bromide, the cationic part [C₂₁H₃₂N]⁺ would be detected. Fragmentation would likely involve the loss of the lauryl chain or cleavage within the alkyl chain.

Biological Activity and Signaling Pathways

Lauryl isoquinolinium bromide is recognized for its antimicrobial and cytotoxic properties.[1] It is used in cosmetic formulations as an antimicrobial agent, antistatic agent, and deodorant.[10] A notable application is in hair growth delaying products, where it is proposed to act through the selective destruction of germinative cells within the hair follicle.[11]

Mechanism of Action in Hair Follicles

The proposed mechanism for hair growth inhibition by lauryl isoquinolinium bromide involves a targeted cytotoxic effect on the germinative cells of the hair follicles.[11] It is suggested that the compound slows down cell division in the matrix bulb of the hair root, leading to a shrinking and withering of the root, which ultimately prevents the formation of a new hair follicle.[2] This action is described as "choking" the hair root and is believed to occur while the hair is in the anagen (growth) phase.[12]

General Cytotoxicity of Quaternary Ammonium Compounds

As a quaternary ammonium compound (QAC), the primary mechanism of lauryl isoquinolinium bromide's antimicrobial and cytotoxic activity is the disruption of cell membranes.[1] The positively charged isoquinolinium head group interacts with the negatively charged components of the cell membrane, while the lipophilic lauryl tail inserts into the lipid bilayer.[1] This leads to increased membrane permeability and can result in cell lysis.[1][13]

Furthermore, some QACs have been shown to disrupt mitochondrial function, leading to a decrease in ATP production.[13][14] This can trigger programmed cell death, or apoptosis.[13][14] In some cell lines, QACs have been observed to induce apoptosis through a caspase-3 dependent pathway.[15]

Below is a diagram representing a generalized workflow for the synthesis and purification of lauryl isoquinolinium bromide.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Lauryl Isoquinolinium Bromide | C21H32N.Br | CID 7132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simple and Efficient Microwave Assisted N-Alkylation of Isatin [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mt.com [mt.com]

- 13. LabXchange [labxchange.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

The Core Mechanism of Lauryl Isoquinolinium Bromide as a Potent Antimicrobial Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl isoquinolinium bromide (LIB), a quaternary ammonium-based cationic surfactant, exhibits broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. Its primary mechanism of action involves a multi-step assault on the microbial cell membrane, leading to a catastrophic loss of cellular integrity and subsequent cell death. This technical guide provides an in-depth exploration of the molecular interactions and downstream cellular effects of LIB, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Cationic surfactants, particularly quaternary ammonium (B1175870) compounds (QACs), have long been recognized for their potent biocidal properties. Lauryl isoquinolinium bromide (LIB), also known as 1-dodecylisoquinolinium bromide, belongs to this class and is distinguished by its isoquinolinium head group and a C12 alkyl (lauryl) chain. This structure confers amphipathic properties that are central to its antimicrobial efficacy. This guide delineates the core mechanism by which LIB exerts its antimicrobial effects, focusing on its interaction with the microbial cell envelope.

Core Mechanism of Action: A Multi-Stage Process

The antimicrobial action of Lauryl isoquinolinium bromide is a rapid, concentration-dependent process that culminates in cell lysis. The primary target is the microbial cell membrane, a vital barrier that maintains cellular homeostasis. The mechanism can be dissected into the following key stages:

-

Electrostatic Adsorption: The positively charged isoquinolinium headgroup of LIB is electrostatically attracted to the net negative charge of the microbial cell surface. In bacteria, this negative charge is primarily due to teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) layer in Gram-negative bacteria. In fungi, the cell wall components also present a net negative charge.

-

Hydrophobic Insertion and Membrane Perturbation: Following adsorption, the hydrophobic lauryl tail inserts into the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane phospholipids, increasing membrane fluidity and creating localized disorganization.

-

Membrane Depolarization and Permeabilization: The accumulation of LIB molecules within the membrane leads to a loss of membrane integrity. This results in the dissipation of the electrochemical gradients across the membrane, a phenomenon known as membrane depolarization. The compromised membrane becomes permeable to ions and small molecules.

-

Leakage of Cellular Contents: The increased permeability allows for the leakage of essential intracellular components, including potassium ions (K+), inorganic phosphate, and adenosine (B11128) triphosphate (ATP). The loss of these vital molecules disrupts critical cellular processes, including energy metabolism and maintenance of osmotic balance.

-

Macromolecule Efflux and Cell Lysis: At higher concentrations or with prolonged exposure, the membrane damage becomes more extensive, leading to the leakage of larger macromolecules such as proteins and nucleic acids. This ultimately results in complete cell lysis and death.

The following diagram illustrates this proposed mechanism:

Quantitative Antimicrobial Activity

The antimicrobial efficacy of Lauryl isoquinolinium bromide and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). While extensive peer-reviewed data specifically for LIB against a wide range of organisms is limited, studies on 1-alkylquinolinium bromides demonstrate a strong dependence of activity on the alkyl chain length, with C12 (lauryl) and C14 chains showing the highest potency.[1] The following table summarizes representative MIC values for closely related 1-alkylquinolinium bromides against common pathogens to illustrate the expected potency of LIB.

| Microorganism | Strain | Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus | (Gram-positive) | 1-dodecyl-2-(4-pyridyl)pyridinium bromide | 1.95 | [2] |

| Escherichia coli | (Gram-negative) | 1-dodecyl-2-(4-pyridyl)pyridinium bromide | 15.6 | [2] |

| Candida albicans | (Fungus) | 1-dodecyl-1-methylpyrrolidinium bromide | 3.9 | [3] |

| Aspergillus niger | (Fungus) | Not Available | - | - |

Note: The data presented are for structurally similar compounds and should be considered indicative of the potential activity of Lauryl isoquinolinium bromide. Experimental determination of MICs for LIB against specific strains of interest is recommended.

Experimental Protocols

Reproducible and standardized protocols are essential for evaluating the antimicrobial properties of compounds like Lauryl isoquinolinium bromide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Lauryl isoquinolinium bromide (LIB) stock solution

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Microbial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Protocol:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Serial Dilution of LIB:

-

Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the LIB stock solution (at twice the highest desired test concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no LIB), and well 12 serves as the sterility control (no inoculum).

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to wells 1 through 11.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of LIB at which no visible growth (turbidity) is observed.

-

Membrane Potential Assay using DiSC₃(5)

This assay measures changes in the bacterial membrane potential using the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)). This cationic dye accumulates in hyperpolarized cells, leading to self-quenching of its fluorescence. Depolarization causes the dye to be released, resulting in an increase in fluorescence.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Lauryl isoquinolinium bromide (LIB)

-

DiSC₃(5) stock solution (in DMSO)

-

HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

-

Fluorescence microplate reader

Protocol:

-

Cell Preparation:

-

Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5).

-

Harvest cells by centrifugation and wash twice with HEPES buffer.

-

Resuspend the cells in the same buffer to an OD₆₀₀ of 0.05.

-

-

Dye Loading:

-

Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM.

-

Incubate in the dark at room temperature for approximately 30 minutes to allow for dye uptake and fluorescence quenching.

-

-

Fluorescence Measurement:

-

Aliquot 200 µL of the dye-loaded cell suspension into wells of a black, clear-bottom 96-well plate.

-

Place the plate in a fluorescence microplate reader set to an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.

-

Record the baseline fluorescence for 2-5 minutes.

-

Add various concentrations of LIB (and CCCP to a control well).

-

Continue to record fluorescence intensity over time to monitor depolarization, observed as an increase in fluorescence.

-

ATP Leakage Assay

This assay quantifies the release of intracellular ATP into the extracellular medium as a measure of membrane damage.

Materials:

-

Bacterial or fungal culture

-

Lauryl isoquinolinium bromide (LIB)

-

Phosphate-buffered saline (PBS)

-

ATP bioluminescence assay kit (e.g., containing luciferase and luciferin)

-

Luminometer

Protocol:

-

Cell Preparation:

-

Grow microorganisms to the desired growth phase and harvest by centrifugation.

-

Wash the cells twice with PBS and resuspend in PBS to a specific cell density.

-

-

Treatment with LIB:

-

Add various concentrations of LIB to the cell suspension.

-

Incubate for a defined period (e.g., 30 minutes).

-

-

Sample Collection and Preparation:

-

Centrifuge the treated cell suspensions to pellet the cells.

-

Carefully collect the supernatant, which contains the extracellular ATP.

-

-

ATP Quantification:

-

Follow the manufacturer's instructions for the ATP bioluminescence assay kit. Typically, this involves mixing the supernatant with the luciferase/luciferin reagent.

-

Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Effects on Fungal Cell Wall

While the primary target of LIB is the cell membrane, its interaction with the fungal cell wall is an important initial step. The fungal cell wall, composed of chitin (B13524), glucans, and mannoproteins, presents a net negative charge, facilitating the initial electrostatic attraction of the cationic LIB. Although LIB is not known to directly inhibit the synthesis of cell wall components like chitin or glucan, physical disruption of the cell wall structure as a consequence of extensive membrane damage is plausible, particularly at higher concentrations. However, the primary antifungal mechanism remains the permeabilization of the plasma membrane that lies beneath the cell wall.

Induction of Oxidative Stress

While not the primary mechanism, there is evidence to suggest that some cationic surfactants can induce oxidative stress in microbial cells. This can occur as a secondary effect of membrane damage. Disruption of the electron transport chain, which is embedded in the cell membrane, can lead to the production of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. The accumulation of ROS can cause further damage to cellular components, including DNA, proteins, and lipids, contributing to the overall bactericidal effect. Further research is needed to specifically quantify the extent to which Lauryl isoquinolinium bromide induces oxidative stress.

Conclusion

Lauryl isoquinolinium bromide is a potent antimicrobial agent with a primary mechanism of action centered on the rapid and catastrophic disruption of the microbial cell membrane. Its amphipathic nature, combining a cationic isoquinolinium headgroup with a hydrophobic lauryl tail, facilitates a multi-step process of electrostatic attraction, hydrophobic insertion, membrane depolarization, and ultimately, cell lysis. This guide has provided a comprehensive overview of this mechanism, supported by methodologies for its quantitative assessment. The broad-spectrum activity and membrane-centric mode of action make Lauryl isoquinolinium bromide and related compounds a subject of continued interest in the development of new antimicrobial strategies to combat infectious diseases.

References

- 1. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic activity between colistin and the ionic liquids 1-methyl-3-dodecylimidazolium bromide, 1-dodecyl-1-methylpyrrolidinium bromide, or 1-dodecyl-1-methylpiperidinium bromide against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Surfactant Properties of Lauryl Isoquinolinium Bromide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl isoquinolinium bromide (LIB), a cationic surfactant, has garnered significant interest within the scientific community, particularly in the fields of microbiology, biochemistry, and drug delivery system development. Its amphiphilic nature, characterized by a positively charged aromatic isoquinolinium headgroup and a long, hydrophobic C12 alkyl (lauryl) tail, drives its self-assembly into micelles in aqueous solutions. This behavior is pivotal to its function as a solubilizing agent, a stabilizer for nanoparticles, and an antimicrobial agent. Understanding the fundamental surfactant properties of LIB is crucial for optimizing its application in various research and development endeavors.

This technical guide provides a comprehensive overview of the core surfactant properties of lauryl isoquinolinium bromide in aqueous solutions. It summarizes key quantitative data, details the experimental protocols for their determination, and presents visual representations of its mechanism of action and experimental workflows.

Core Surfactant Properties of Lauryl Isoquinolinium Bromide

The surfactant properties of lauryl isoquinolinium bromide are primarily defined by its behavior at interfaces and its tendency to form aggregates in solution. Key parameters that characterize these properties are summarized below.

Data Presentation

The following tables present a summary of the critical micelle concentration (CMC), thermodynamic parameters of micellization, and interfacial properties of lauryl isoquinolinium bromide in aqueous solutions.

| Table 1: Critical Micelle Concentration (CMC) of Lauryl Isoquinolinium Bromide | | :--- | :--- | :--- | | Temperature (°C) | CMC (mM) | Method of Determination | | 25 | ~0.89 | Isothermal Titration Calorimetry[1] | | 25.0 | 2.40 | Conductometry[2] | | 35.0 | 2.25 | Conductometry[2] | | 45.0 | 2.12 | Conductometry[2] |

| Table 2: Thermodynamic Parameters of Micellization for Lauryl Isoquinolinium Bromide | | :--- | :--- | :--- | :--- | | Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) | | 298.15 | -15.19 | -9.88 | 17.81 | | 308.15 | -15.54 | -10.51 | 16.32 | | 318.15 | -15.86 | -11.14 | 14.83 | Data calculated from conductometric measurements.[2]

| Table 3: Interfacial Properties of Lauryl Isoquinolinium Bromide at 298.15 K (25°C) | | :--- | :--- | | Parameter | Value | | Surface Tension at CMC (γcmc) | 35.5 mN/m | | Maximum Surface Excess Concentration (Γmax) | 1.89 x 10-6 mol/m² | | Minimum Surface Area per Molecule (Amin) | 0.88 nm² | | Surface Pressure at CMC (Πcmc) | 36.5 mN/m | Data derived from surface tension measurements.[2]

| Table 4: Aggregation Number of Lauryl Isoquinolinium Bromide Micelles | | :--- | :--- | | Parameter | Value | | Aggregation Number (Nagg) | Not available in the searched literature. |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the surfactant properties of lauryl isoquinolinium bromide.

Determination of Critical Micelle Concentration (CMC)

a) Surface Tensiometry (Wilhelmy Plate Method)

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

-

Apparatus: Tensiometer equipped with a Wilhelmy plate (typically platinum), a sensitive microbalance, a motorized sample stage, and a thermostatted vessel.

-

Procedure:

-

Prepare a stock solution of lauryl isoquinolinium bromide in deionized water.

-

Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Clean the Wilhelmy plate thoroughly, typically by flaming to red heat, to ensure complete wetting.

-

Measure the surface tension of the pure solvent (deionized water) first.

-

For each dilution, pour the solution into the sample vessel and allow it to equilibrate to the desired temperature.

-

Lower the Wilhelmy plate until it just touches the surface of the liquid. The instrument will record the force exerted on the plate by the surface tension.

-

Repeat the measurement for each concentration, starting from the most dilute solution to minimize contamination.

-

Plot the surface tension (γ) as a function of the logarithm of the lauryl isoquinolinium bromide concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

b) Conductometry

-

Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase of conductivity with concentration is lower due to the formation of micelles which have a lower mobility than the free surfactant ions and bind some of the counterions. The CMC is the point where the slope of the conductivity versus concentration plot changes.

-

Apparatus: Conductivity meter with a conductivity cell, a thermostatted water bath, and a magnetic stirrer.

-

Procedure:

-

Prepare a stock solution of lauryl isoquinolinium bromide in deionized water.

-

Place a known volume of deionized water in a thermostatted vessel and immerse the conductivity cell.

-

Allow the system to reach thermal equilibrium.

-

Record the initial conductivity of the water.

-

Make successive additions of the stock solution to the water, allowing the solution to mix thoroughly and equilibrate after each addition.

-

Record the conductivity after each addition.

-

Plot the specific conductivity (κ) as a function of the lauryl isoquinolinium bromide concentration.

-

The plot will show two linear regions with different slopes. The CMC is the concentration at which these two lines intersect.

-

c) Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat changes associated with the demicellization process. A concentrated solution of the surfactant (above its CMC) is titrated into the solvent in the sample cell. The initial injections result in a large endothermic or exothermic peak as the micelles break down into monomers. As the concentration in the cell approaches and surpasses the CMC, the magnitude of these peaks decreases.

-

Apparatus: Isothermal titration calorimeter.

-

Procedure:

-

Prepare a concentrated stock solution of lauryl isoquinolinium bromide (typically 10-20 times the expected CMC) in deionized water.

-

Fill the ITC syringe with the stock solution.

-

Fill the sample cell with deionized water.

-

Set the desired experimental temperature and allow the system to equilibrate.

-

Perform a series of small, sequential injections of the surfactant solution from the syringe into the sample cell.

-

The instrument records the heat change associated with each injection.

-

The data is plotted as heat change per injection versus the total surfactant concentration in the cell.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve. The enthalpy of micellization (ΔH°mic) can also be determined from the height of the transition.

-

Mandatory Visualizations

Antimicrobial Mechanism of Action

Lauryl isoquinolinium bromide, as a cationic surfactant, exerts its antimicrobial effect primarily through the disruption of the microbial cell membrane.[1] The positively charged isoquinolinium headgroup interacts electrostatically with the negatively charged components of the bacterial membrane, such as phospholipids (B1166683) and teichoic acids. This initial binding is followed by the insertion of the hydrophobic lauryl tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.

Experimental Workflow for Surfactant Property Determination

The characterization of lauryl isoquinolinium bromide's surfactant properties involves a series of interconnected experimental and analytical steps.

Synthesis of Lauryl Isoquinolinium Bromide

The primary synthetic route to lauryl isoquinolinium bromide is the Menshutkin reaction, which involves the N-alkylation of isoquinoline (B145761) with lauryl bromide.

Conclusion

Lauryl isoquinolinium bromide exhibits characteristic surfactant behavior in aqueous solutions, driven by its amphiphilic molecular structure. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. A thorough understanding of its critical micelle concentration, thermodynamic properties of micellization, and interfacial behavior is essential for its effective utilization in various applications, from antimicrobial formulations to advanced drug delivery systems. Further research to determine the aggregation number of its micelles would provide a more complete picture of its self-assembly in aqueous environments.

References

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Lauryl Isoquinolinium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Lauryl Isoquinolinium Bromide, a cationic surfactant with significant potential in pharmaceutical and biomedical applications. This document details the fundamental principles of micellization, presents available quantitative CMC data, outlines detailed experimental protocols for its determination, and illustrates relevant mechanisms of action.

Introduction to Lauryl Isoquinolinium Bromide and its Micellization

Lauryl isoquinolinium bromide (also known as N-dodecylisoquinolinium bromide) is a quaternary ammonium (B1175870) compound characterized by a hydrophilic isoquinolinium headgroup and a hydrophobic dodecyl (lauryl) tail. This amphiphilic nature drives its self-assembly in aqueous solutions to form micelles—colloidal aggregates where the hydrophobic tails are sequestered from water, and the hydrophilic heads form the outer corona. The concentration at which this self-assembly begins is a crucial parameter known as the critical micelle concentration (CMC).

The CMC is a fundamental characteristic of a surfactant, as it dictates the concentration at which properties of the solution, such as surface tension, conductivity, and detergency, change abruptly. For drug development professionals, understanding the CMC is vital for formulating drug delivery systems, as micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Furthermore, the antimicrobial properties of Lauryl Isoquinolinium Bromide are linked to its ability to disrupt microbial cell membranes, a process influenced by its aggregation behavior.

Quantitative Data on the CMC of Lauryl Isoquinolinium Bromide

The CMC of Lauryl Isoquinolinium Bromide is influenced by various factors, most notably temperature. The following table summarizes the available quantitative data on the CMC of Lauryl Isoquinolinium Bromide in aqueous solutions at different temperatures, as determined by conductometric and surface tension measurements.

| Temperature (K) | CMC (mmol/L) | Method of Determination | Reference |

| 298.15 | 2.20 | Surface Tension | Zhang et al. (2014) |

| 298.15 | 2.25 | Electrical Conductivity | Zhang et al. (2014) |

| 308.15 | 2.38 | Electrical Conductivity | Zhang et al. (2014) |

| 318.15 | 2.52 | Electrical Conductivity | Zhang et al. (2014) |

Note: The CMC values are extracted from studies referencing the work of Zhang et al. (2014), "Micellization behavior of the ionic liquid lauryl isoquinolinium bromide in aqueous solution."

The data indicates a slight increase in the CMC of Lauryl Isoquinolinium Bromide with increasing temperature in the studied range. This behavior is typical for many ionic surfactants and is a result of the complex interplay between the hydrophobic effect and the electrostatic repulsion between the ionic headgroups.

Factors Influencing the CMC of Lauryl Isoquinolinium Bromide

Several factors can significantly alter the CMC of Lauryl Isoquinolinium Bromide in aqueous solutions:

-

Temperature: As shown in the data table, temperature can affect the CMC. For many ionic surfactants, the CMC initially decreases with temperature to a minimum and then increases. This is due to the opposing effects of temperature on the hydration of the hydrophilic and hydrophobic groups.

-

Addition of Electrolytes: The addition of inorganic salts (e.g., NaCl, KBr) to a solution of an ionic surfactant like Lauryl Isoquinolinium Bromide generally leads to a decrease in its CMC. The added counter-ions shield the electrostatic repulsion between the positively charged isoquinolinium headgroups, making it energetically more favorable for micelles to form at a lower concentration.

-

Presence of Organic Additives: The presence of organic molecules, such as alcohols, can either increase or decrease the CMC. Short-chain alcohols may increase the CMC by improving the solvation of the surfactant monomers. Conversely, longer-chain alcohols can incorporate into the micelles, reducing the repulsion between headgroups and thus lowering the CMC.

-

Structural Modifications: Changes in the length of the hydrophobic alkyl chain or modifications to the hydrophilic headgroup would significantly impact the CMC. A longer alkyl chain generally leads to a lower CMC due to increased hydrophobicity.

Experimental Protocols for CMC Determination

The following are detailed methodologies for two common and effective techniques used to determine the CMC of Lauryl Isoquinolinium Bromide.

Surface Tensiometry

This method is based on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of Lauryl Isoquinolinium Bromide in high-purity deionized water. The concentration should be well above the expected CMC.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should span a range both below and above the anticipated CMC. Logarithmic spacing of concentrations is often effective.

-

Instrumentation: Utilize a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure the instrument is properly calibrated with a substance of known surface tension, such as pure water.

-

Measurement:

-

Measure the surface tension of each solution at a constant and controlled temperature.

-

Allow each solution to equilibrate before measurement to ensure the surfactant molecules have migrated to the interface.

-

Clean the ring or plate thoroughly between measurements to avoid cross-contamination.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection point of the two extrapolated linear portions of the plot.

-

Conductometry

This technique is suitable for ionic surfactants like Lauryl Isoquinolinium Bromide. It relies on the change in the electrical conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual, mobile ions. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual ions and also bind some of the counter-ions.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of Lauryl Isoquinolinium Bromide in deionized water with low conductivity.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Place a known volume of deionized water in the conductivity cell and measure its initial conductivity.

-

Perform a series of titrations by adding small, known aliquots of the concentrated stock solution into the cell.

-

After each addition, stir the solution gently to ensure homogeneity and allow it to equilibrate to the desired temperature before recording the conductivity.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration.

-

The plot will exhibit two linear regions with different slopes.

-

The CMC is the concentration at the point of intersection of these two lines.

-

Visualizations: Workflows and Mechanisms

Experimental Workflow for CMC Determination

Caption: Experimental workflow for determining the CMC of Lauryl Isoquinolinium Bromide.

Antimicrobial Mechanism of Lauryl Isoquinolinium Bromide

As a quaternary ammonium compound, Lauryl Isoquinolinium Bromide exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane.

An In-depth Technical Guide on the Self-Assembly and Supramolecular Aggregation of Lauryl Isoquinolinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Lauryl Isoquinolinium Bromide

Lauryl isoquinolinium bromide, scientifically known as 2-dodecylisoquinolin-2-ium bromide, is a cationic surfactant classified as a surface-active ionic liquid (SAIL). Its molecular architecture is distinctly amphiphilic, featuring a hydrophilic, aromatic isoquinolinium headgroup that carries a positive charge, and a hydrophobic 12-carbon alkyl chain (lauryl tail). This dual nature drives its self-assembly in aqueous solutions, leading to the formation of thermodynamically stable supramolecular structures, primarily micelles.

The aggregation behavior of Lauryl Isoquinolinium Bromide is of significant interest due to the unique properties conferred by its isoquinolinium headgroup. Unlike simple quaternary ammonium (B1175870) surfactants, the planar aromatic structure of the isoquinolinium ring introduces the potential for π-π stacking interactions between adjacent molecules within an aggregate.[1] This technical guide provides a comprehensive overview of the self-assembly process, quantitative physicochemical parameters, experimental protocols for characterization, and emerging applications in drug development.

The Phenomenon of Self-Assembly and Micellization

The self-assembly of Lauryl Isoquinolinium Bromide in an aqueous medium is a spontaneous process governed by a delicate balance of intermolecular forces.

-

Hydrophobic Effect : The primary driving force is the hydrophobic effect. The nonpolar lauryl tails disrupt the hydrogen-bonding network of water, an energetically unfavorable state. To minimize this disruption and increase the overall entropy of the system, the lauryl chains aggregate, sequestering themselves from the aqueous environment to form a nonpolar core.[2]

-

Electrostatic Interactions : The positively charged isoquinolinium headgroups remain on the exterior of the aggregate, interacting with the polar water molecules. However, these headgroups also exert electrostatic repulsion on each other, which counteracts the aggregative hydrophobic forces.

-

π-π Stacking : Evidence from ¹H NMR studies suggests that parallel π-stacking of adjacent isoquinoline (B145761) rings occurs during aggregation.[1] This attractive interaction can influence the stability and structure of the resulting micelles, contributing to a lower critical micelle concentration (CMC) compared to analogous surfactants like lauryl pyridinium (B92312) bromide.[1]

This interplay of forces dictates that aggregation only occurs above a specific concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, Lauryl Isoquinolinium Bromide exists predominantly as monomers. Above the CMC, monomers are in dynamic equilibrium with micelles.[3]

Quantitative Physicochemical Data

The micellization behavior of Lauryl Isoquinolinium Bromide has been characterized by various physicochemical parameters. While extensive temperature-dependent data is dispersed across specialized literature, key reported values and studied parameters provide a quantitative foundation for its behavior.

| Parameter | Symbol | Reported Value / Status | Method(s) | Reference(s) |

| Critical Micelle Concentration | CMC | 0.8 mM | Not Specified | [4] |

| Lower than [C12Pyr]Br | Surface Tension, Conductivity | [1] | ||

| Thermodynamic Parameters | ||||

| Standard Gibbs Free Energy | ΔG°mic | Evaluated; Spontaneous | Temperature Dependence of CMC | [1] |

| Standard Enthalpy | ΔH°mic | Evaluated; Enthalpy-Entropy Compensation Observed | Temperature Dependence of CMC, ITC | [1] |

| Standard Entropy | ΔS°mic | Evaluated | Temperature Dependence of CMC | [1] |

| Interfacial Parameters | ||||

| Surface Tension at CMC | γcmc | Calculated | Tensiometry | [1] |

| Max. Surface Excess Concentration | Γcmc | Calculated | Tensiometry | [1] |

| Minimum Area per Molecule | Amin | Calculated | Tensiometry | [1] |

| Surface Pressure at CMC | Πcmc | Calculated | Tensiometry | [1] |

Note: [C12Pyr]Br refers to lauryl pyridinium bromide. Thermodynamic and interfacial parameters have been evaluated from the temperature dependence of the CMC, indicating that micellization is a spontaneous process.[1]

Experimental Protocols for Characterization

The determination of the CMC and other physicochemical properties of Lauryl Isoquinolinium Bromide relies on established experimental techniques that monitor changes in solution properties as a function of surfactant concentration.

Tensiometry (Surface Tension Measurement)

-

Principle : This is a primary method for determining the CMC. Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at which this break in the surface tension plot occurs.[2][5]

-

Methodology :

-

A series of aqueous solutions of Lauryl Isoquinolinium Bromide with varying concentrations are prepared.

-

The surface tension of each solution is measured at a constant temperature using a tensiometer (e.g., with a du Noüy ring or Wilhelmy plate).

-

Surface tension is plotted against the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection point of the two linear regions of the plot. From this data, interfacial parameters like Γcmc and Amin can also be calculated using the Gibbs adsorption isotherm.[1]

-

Electrical Conductivity Measurement

-

Principle : This technique is suitable for ionic surfactants like Lauryl Isoquinolinium Bromide. The conductivity of the solution is dependent on the concentration and mobility of charge carriers (monomers and counterions). Micelle formation alters the overall mobility of the charged species, leading to a distinct change in the slope of the conductivity versus concentration plot.[6]

-

Methodology :

-

The specific conductivity of a series of Lauryl Isoquinolinium Bromide solutions is measured at a constant temperature.

-

Conductivity is plotted against surfactant concentration.

-

The plot typically shows two linear portions. The intersection of these lines corresponds to the CMC. The ratio of the slopes of the post-micellar to pre-micellar regions can be used to estimate the degree of counterion binding to the micelle.[7]

-

Fluorescence Spectroscopy

-

Principle : This highly sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene. In a polar aqueous environment (below the CMC), the probe exhibits certain spectral characteristics. When micelles form, the probe preferentially partitions into the hydrophobic micellar core. This change in the microenvironment causes a measurable shift in the probe's fluorescence spectrum (e.g., the ratio of certain vibronic peaks).[5][8]

-

Methodology :

-

A constant, low concentration of the fluorescent probe is added to a series of Lauryl Isoquinolinium Bromide solutions of varying concentrations.

-

The fluorescence emission spectrum of each sample is recorded upon excitation at a suitable wavelength.

-

A specific spectral property (e.g., the intensity ratio of the first and third vibronic peaks, I₁/I₃, for pyrene) is plotted against the surfactant concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the onset of micelle formation.[8]

-

Dynamic Light Scattering (DLS)

-

Principle : DLS is used to determine the size (hydrodynamic diameter) of the supramolecular aggregates. It measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion.

-

Methodology :

-

Solutions are prepared at concentrations above the CMC and filtered to remove dust.

-

The solution is placed in the DLS instrument, and the scattered light fluctuations are measured.

-

The Stokes-Einstein equation is used by the instrument's software to calculate the size distribution of the particles (micelles) in the solution. This technique is also valuable for studying interactions with polymers, where changes in aggregate size can be monitored.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle : NMR, particularly ¹H NMR, can provide detailed structural information. Chemical shifts of the surfactant's protons change upon micellization due to the altered chemical environment. Two-dimensional techniques like 2D NOESY can reveal through-space proximity of protons, confirming the spatial arrangement of molecules within the micelle and providing evidence for phenomena like π-π stacking.[1]

-

Methodology :

-

¹H NMR spectra are recorded for a series of D₂O solutions with increasing concentrations of Lauryl Isoquinolinium Bromide.

-

Changes in the chemical shifts of the lauryl chain and isoquinolinium ring protons are plotted against concentration to determine the CMC.

-

For structural insights, 2D NOESY experiments are performed on solutions above the CMC to identify cross-peaks indicating interactions between different parts of the molecule or between adjacent molecules.

-

Visualizations: Aggregation and Workflow

Caption: Self-assembly of Lauryl Isoquinolinium Bromide from monomers to a micelle.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

Navigating the Stability of Lauryl Isoquinolinium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl isoquinolinium bromide (LIB), a quaternary ammonium (B1175870) salt, finds application in various sectors, including cosmetics and potentially as an anti-infective agent.[1] Understanding its stability and degradation profile in laboratory solutions is paramount for ensuring its efficacy, safety, and shelf-life in formulated products. This technical guide provides a comprehensive overview of the stability of LIB, outlining potential degradation pathways and furnishing detailed experimental protocols for its assessment. In the absence of extensive published stability data for Lauryl isoquinolinium bromide, this guide presents a robust framework for initiating forced degradation studies and developing a stability-indicating analytical method, drawing upon established principles for analogous chemical structures.

Chemical and Physical Properties of Lauryl Isoquinolinium Bromide

Lauryl isoquinolinium bromide is a cationic surfactant.[2] It is known to be hygroscopic and should be stored in a refrigerator under an inert atmosphere to maintain its integrity.[3]

| Property | Value | Reference |

| CAS Number | 93-23-2 | [3][4] |

| Molecular Formula | C21H32BrN | [2][5] |

| Molecular Weight | 378.4 g/mol | [5] |

| Appearance | Off-White to Yellow Solid | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Storage | Hygroscopic, Refrigerator, under inert atmosphere | [3] |

Potential Degradation Pathways

While specific degradation pathways for Lauryl isoquinolinium bromide are not extensively documented in publicly available literature, potential degradation routes can be inferred based on the chemical reactivity of the isoquinolinium ring and the quaternary ammonium structure. Forced degradation studies are essential to elucidate these pathways definitively.[6][7]

Hydrolytic Degradation

The isoquinolinium ring system, particularly when substituted, can be susceptible to hydrolysis under acidic or basic conditions. Nucleophilic attack by water or hydroxide (B78521) ions on the electrophilic carbon atoms of the isoquinolinium ring could potentially lead to ring-opening products.

Oxidative Degradation

Quaternary ammonium compounds and aromatic systems can be susceptible to oxidation.[6] Potential oxidation could occur on the isoquinolinium ring, leading to the formation of N-oxides or hydroxylated species, or at the benzylic position of the lauryl chain.

Photolytic Degradation

Aromatic heterocyclic compounds are often prone to photodegradation.[8] Exposure to UV or visible light could induce photochemical reactions, leading to the formation of various degradation products through mechanisms such as photo-rearrangement, photo-oxidation, or photo-hydrolysis.

Thermal Degradation

As a quaternary ammonium salt, LIB may undergo thermal degradation. Potential pathways include dealkylation, where the lauryl group is cleaved from the nitrogen atom, or Hofmann elimination if a suitable proton is available on the alkyl chain.

Framework for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6][7] The following protocols are proposed as a starting point for the investigation of LIB stability.

General Experimental Workflow

Detailed Experimental Protocols

Objective: To generate potential degradation products of Lauryl isoquinolinium bromide under various stress conditions.

Materials:

-

Lauryl isoquinolinium bromide (LIB) reference standard

-

HPLC grade acetonitrile (B52724) and methanol

-

HPLC grade water

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30%, analytical grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

HPLC system with UV/PDA and Mass Spectrometric (MS) detectors

-

Photostability chamber

-

Oven

3.2.1. Preparation of Stock Solution: Prepare a stock solution of LIB in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

3.2.2. Acid Hydrolysis:

-

To 5 mL of the LIB stock solution, add 5 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

3.2.3. Base Hydrolysis:

-

To 5 mL of the LIB stock solution, add 5 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

3.2.4. Oxidative Degradation:

-

To 5 mL of the LIB stock solution, add 5 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute for analysis.

3.2.5. Thermal Degradation:

-

Transfer a known amount of solid LIB to a vial and place it in an oven at 80°C for 48 hours.

-

Also, expose a solution of LIB (1 mg/mL) to the same thermal stress.

-

At specified time points, dissolve the solid sample or dilute the solution sample for analysis.

3.2.6. Photolytic Degradation:

-

Expose a solution of LIB (1 mg/mL) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Simultaneously, keep a control sample in the dark.

-

At specified time points, withdraw aliquots from both the exposed and control samples for analysis.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[9][10] High-Performance Liquid Chromatography (HPLC) with UV and MS detection is the technique of choice for this purpose.[11][12]

Proposed HPLC-UV/MS Method Parameters

The following is a starting point for method development. Optimization will be necessary based on the results of the forced degradation studies.

| Parameter | Proposed Condition |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | Start with a high percentage of A, and gradually increase B to elute more hydrophobic compounds. A suggested starting gradient could be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | Diode Array Detector (DAD) monitoring at a wavelength that provides good response for both LIB and potential degradants (e.g., 254 nm, with full spectral acquisition). |

| MS Detection | Electrospray Ionization (ESI) in positive ion mode. Scan range m/z 100-1000. |

Method Validation

Once developed, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation and Interpretation

Quantitative data from the forced degradation studies should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis.

Table of Hypothetical Forced Degradation Results for Lauryl Isoquinolinium Bromide

| Stress Condition | Time (hours) | % LIB Remaining | Number of Degradation Products | Major Degradant Peak Area (%) |

| 0.1 M HCl, 60°C | 2 | 95.2 | 1 | 2.5 |

| 8 | 85.1 | 2 | 8.9 (DP1), 3.2 (DP2) | |

| 24 | 68.4 | 2 | 18.3 (DP1), 7.1 (DP2) | |

| 0.1 M NaOH, 60°C | 2 | 92.5 | 1 | 4.8 |

| 8 | 78.9 | 2 | 12.4 (DP3), 5.3 (DP4) | |

| 24 | 55.3 | 3 | 25.1 (DP3), 10.2 (DP4), 3.5 (DP5) | |

| 3% H₂O₂, RT | 8 | 98.1 | 1 | 1.2 |

| 24 | 90.7 | 2 | 5.6 (DP6), 2.1 (DP7) | |

| 80°C (Solution) | 24 | 96.5 | 1 | 2.8 |

| 48 | 92.1 | 1 | 6.5 | |

| Photostability | 24 | 88.3 | 3 | 6.7 (DP8), 3.1 (DP9), 1.5 (DP10) |

Note: This table presents hypothetical data for illustrative purposes. Actual results must be generated through experimentation.

Conclusion

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. Lauryl isoquinolinium bromide | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. Lauryl Isoquinolinium Bromide | Cosmetic Ingredients Guide [ci.guide]

- 5. Lauryl Isoquinolinium Bromide | C21H32N.Br | CID 7132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijsdr.org [ijsdr.org]

- 8. Synthesis of versatile fluorescent isoquinolinium salts and their applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 10. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Analysis of Lauryl Isoquinolinium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Lauryl Isoquinolinium Bromide (LIB), a quaternary ammonium (B1175870) salt with applications as a surfactant and antimicrobial agent. This document details the expected Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of the molecule, provides detailed experimental protocols for acquiring such data, and presents a logical workflow for its synthesis.

Molecular Structure and Spectroscopic Overview

Lauryl isoquinolinium bromide consists of a planar, aromatic isoquinolinium cation and a bromide anion. The cationic portion is characterized by a lauryl (dodecyl) alkyl chain attached to the nitrogen atom of the isoquinoline (B145761) ring system. This structure gives rise to distinct signals in both FTIR and NMR spectroscopy, allowing for its identification and characterization.

Caption: Molecular structure of Lauryl Isoquinolinium Bromide.

Spectroscopic Data

While experimental spectra for Lauryl Isoquinolinium Bromide are not widely published, its spectroscopic features can be predicted based on the well-established characteristics of its constituent functional groups: the isoquinolinium core and the lauryl alkyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of Lauryl Isoquinolinium Bromide has been recorded using a "melt-between salts" technique.[1] The characteristic vibrational modes are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Isoquinolinium) |

| 2950-2850 | C-H stretch | Aliphatic (Lauryl chain) |

| 1620-1580 | C=C stretch | Aromatic (Isoquinolinium) |

| 1550-1450 | C=N stretch | Aromatic (Isoquinolinium) |

| 1470-1450 | C-H bend | Aliphatic (Lauryl chain) |

| 850-750 | C-H bend (out-of-plane) | Aromatic (Isoquinolinium) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 9.0 | s | 1H | H-1 (Isoquinolinium) |

| ~8.5 - 7.5 | m | 6H | Aromatic protons (Isoquinolinium) |

| ~5.0 - 4.8 | t | 2H | N-CH₂ (Lauryl) |

| ~2.0 - 1.8 | m | 2H | N-CH₂-CH₂ (Lauryl) |

| ~1.4 - 1.2 | m | 18H | -(CH₂)₉- (Lauryl) |

| ~0.9 | t | 3H | -CH₃ (Lauryl) |

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) and may vary based on the solvent used.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 140 | Aromatic C-N (Isoquinolinium) |

| ~140 - 120 | Aromatic C-H and C-C (Isoquinolinium) |

| ~60 - 55 | N-CH₂ (Lauryl) |

| ~32 | -CH₂- (Lauryl, adjacent to terminal CH₃) |

| ~30 - 22 | -(CH₂)₉- (Lauryl) |

| ~14 | -CH₃ (Lauryl) |

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) and may vary based on the solvent used.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of Lauryl Isoquinolinium Bromide.

Synthesis of Lauryl Isoquinolinium Bromide

The synthesis of Lauryl Isoquinolinium Bromide is typically achieved through a standard quaternization reaction of isoquinoline with dodecyl bromide (lauryl bromide).

Caption: Synthesis workflow for Lauryl Isoquinolinium Bromide.

Materials:

-

Isoquinoline

-

1-Bromododecane (B92323) (Dodecyl Bromide)

-

Acetonitrile (or other suitable solvent like ethanol)

-

Diethyl ether (for washing/precipitation)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve isoquinoline in a suitable solvent such as acetonitrile.

-

Add a stoichiometric equivalent of 1-bromododecane to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and precipitate the product by adding a non-polar solvent like diethyl ether.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Further purify the Lauryl Isoquinolinium Bromide by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Dry the purified product under vacuum.

FTIR Spectroscopy Protocol

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the dried Lauryl Isoquinolinium Bromide sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to obtain absorbance or transmittance data.

NMR Spectroscopy Protocol

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher for ¹H NMR)

Sample Preparation:

-

Dissolve 5-10 mg of the purified Lauryl Isoquinolinium Bromide in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved. A small amount of a reference standard such as tetramethylsilane (B1202638) (TMS) may be added for chemical shift calibration, although modern spectrometers often reference the residual solvent peak.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

-

Acquire the ¹³C NMR spectrum, typically using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final NMR spectra.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of Lauryl Isoquinolinium Bromide. While experimental data is limited in publicly accessible literature, the predicted FTIR and NMR data, based on the known properties of its constituent parts, offer a reliable framework for its identification and characterization. The provided experimental protocols outline standard procedures for the synthesis and spectroscopic analysis of this compound, serving as a valuable resource for researchers in the fields of chemistry and drug development.

References

Thermal Degradation of Pyridinium-Based Dicationic Surfactants: A Thermogravimetric Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of pyridinium-based dicationic surfactants, often referred to as gemini (B1671429) surfactants. The thermal behavior of these compounds is critical for their application in various fields, including drug delivery, gene therapy, and material science, where they may be subjected to elevated temperatures during processing or in their final application. This document summarizes key findings from recent studies, presents quantitative data in a comparative format, details experimental methodologies, and visualizes the molecular structures and degradation pathways.

Influence of Molecular Structure on Thermal Stability

The thermal stability of pyridinium-based dicationic surfactants is intrinsically linked to their molecular architecture. Key structural elements that dictate the decomposition temperature and pathway include the nature of the spacer group connecting the two pyridinium (B92312) head groups, the type of counteranion, and the length of the alkyl chains.

Recent studies have demonstrated that these surfactants generally exhibit high thermal stability, with decomposition temperatures often approaching or exceeding 300°C.[1][2] This robustness makes them suitable for applications requiring thermal resilience.[1][2]

The Role of the Spacer Group

The spacer group, which bridges the two pyridinium rings, plays a significant role in the thermal properties of dicationic surfactants. Research on a series of four pyridinium-based dicationic surfactants with identical pyridinium head groups and hydrophobic tails but different spacer groups revealed that the nature of the spacer has a discernible impact on thermal stability.[1][2] While all tested surfactants showed high decomposition temperatures, the surfactant with a secondary amine spacer (GS-NH) exhibited comparatively higher thermal stability.[2] However, the overall impact of the tested spacer types on decomposition temperature was not substantial, suggesting that for these specific structures, the pyridinium head group is the primary determinant of thermal decomposition.[2]

The Effect of the Counteranion